Azepan-4-one oxime Azepan-4-one oxime
Brand Name: Vulcanchem
CAS No.: 889944-79-0
VCID: VC11703335
InChI: InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+
SMILES: C1CC(=NO)CCNC1
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

Azepan-4-one oxime

CAS No.: 889944-79-0

Cat. No.: VC11703335

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Azepan-4-one oxime - 889944-79-0

Specification

CAS No. 889944-79-0
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name (NE)-N-(azepan-4-ylidene)hydroxylamine
Standard InChI InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+
Standard InChI Key HYGKCXLKLQNZBB-SOFGYWHQSA-N
Isomeric SMILES C1C/C(=N\O)/CCNC1
SMILES C1CC(=NO)CCNC1
Canonical SMILES C1CC(=NO)CCNC1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Azepan-4-one oxime is formally named (NE)N(azepan4ylidene)hydroxylamine(NE)-N-(azepan-4-ylidene)hydroxylamine, reflecting its imine-oxime tautomerism. Key identifiers include:

PropertyValue
CAS No.889944-79-0
Molecular FormulaC6H12N2O\text{C}_6\text{H}_{12}\text{N}_2\text{O}
Molecular Weight128.17 g/mol
IUPAC Name(NE)N(azepan4ylidene)hydroxylamine(NE)-N-(azepan-4-ylidene)hydroxylamine
InChI KeyHYGKCXLKLQNZBB-SOFGYWHQSA-N
SMILESC1CC(=NO)CCNC1

The oxime group (C=N-OH\text{C=N-OH}) introduces geometric isomerism, with the EE-isomer typically predominating due to steric factors .

Spectroscopic and Computational Insights

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum shows distinct signals for the azepane ring protons (δ 1.5–2.8 ppm) and the oxime hydroxyl group (δ 9.2 ppm, broad) .

  • IR Spectroscopy: Strong absorption bands at 3250 cm1^{-1} (O-H stretch) and 1640 cm1^{-1} (C=N stretch) confirm the oxime functionality.

  • Computational Studies: Density functional theory (DFT) calculations predict a puckered azepane ring with the oxime group adopting a pseudoaxial orientation to minimize steric strain .

Synthesis and Reaction Pathways

Classical Synthesis Methods

The most common route involves the condensation of azepan-4-one with hydroxylamine hydrochloride under basic conditions:

Azepan-4-one+NH2OHHClNaHCO3/MeOHAzepan-4-one oxime+H2O+NaCl\text{Azepan-4-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaHCO}_3/\text{MeOH}} \text{Azepan-4-one oxime} + \text{H}_2\text{O} + \text{NaCl}

Optimized Conditions:

  • Solvent: Methanol or ethanol

  • Base: Sodium bicarbonate (NaHCO3\text{NaHCO}_3) or pyridine

  • Temperature: 60–80°C

  • Yield: 65–78%

Alternative Synthetic Strategies

  • Cyclocondensation Approaches: Starting from esters or enol ethers, cyclization reactions using polyphosphoric acid (PPA) or mercury(II) salts yield bicyclic azepine oximes .

  • Oxidative Functionalization: Treatment of hexahydro-2H-azepin-2-thione with hydroxylamine generates the oxime derivative in high purity .

Structural Dynamics and Isomerism

Tautomerism and Equilibrium

The compound exists in equilibrium between the oxime (C=N-OH\text{C=N-OH}) and nitroso (C-N=O\text{C-N=O}) tautomers. In polar solvents like methanol, the oxime form predominates (95:5 ratio) .

Stereochemical Considerations

  • E/Z Isomerism: The oxime group’s configuration influences reactivity. The EE-isomer is thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the azepane ring .

  • Ring Conformations: Molecular dynamics simulations reveal that the azepane ring adopts a chair-like conformation, with the oxime group positioned equatorially to minimize angle strain .

Reactivity and Functionalization

Nucleophilic Additions

The oxime group participates in:

  • O-Acylation: Reaction with acetic anhydride yields OO-acetyl derivatives, enhancing solubility in nonpolar solvents .

  • Reduction: Catalytic hydrogenation (H2_2/Pd-C) reduces the C=N bond to an amine, forming azepan-4-amine derivatives .

Cycloaddition Reactions

Azepan-4-one oxime reacts with dimethyl acetylenedicarboxylate (DMAD) to form oxime ethers (28 and 29), which exhibit antimicrobial activity :

Azepan-4-one oxime+DMADEther 28 (8:1 ratio)+Ether 29\text{Azepan-4-one oxime} + \text{DMAD} \rightarrow \text{Ether 28 (8:1 ratio)} + \text{Ether 29}

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

Incorporation into polyurethanes improves thermal stability (decomposition temperature >250°C) and adhesion properties .

Future Research Directions

  • Mechanistic Studies: Elucidate the tautomerization kinetics using time-resolved spectroscopy.

  • Biological Screening: Evaluate antimicrobial and antiviral activity against resistant strains.

  • Materials Innovation: Develop azepane-oxime copolymers for high-performance adhesives.

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